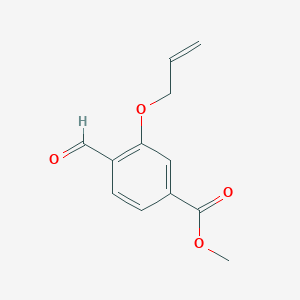

Methyl 3-(allyloxy)-4-formylbenzoate

Descripción

Methyl 3-(allyloxy)-4-formylbenzoate is a benzoate ester derivative featuring an allyloxy group at the 3-position and a formyl group at the 4-position of the aromatic ring. This compound combines the reactivity of the formyl group (which participates in nucleophilic additions and condensations) with the unsaturated allyloxy moiety (capable of Claisen rearrangements or polymerization).

Propiedades

Fórmula molecular |

C12H12O4 |

|---|---|

Peso molecular |

220.22 g/mol |

Nombre IUPAC |

methyl 4-formyl-3-prop-2-enoxybenzoate |

InChI |

InChI=1S/C12H12O4/c1-3-6-16-11-7-9(12(14)15-2)4-5-10(11)8-13/h3-5,7-8H,1,6H2,2H3 |

Clave InChI |

ALPMKADIQFPFFR-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC(=C(C=C1)C=O)OCC=C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-(allyloxy)-4-formylbenzoate can be contextualized against related benzoate esters and formyl-substituted analogs. Below is a comparative analysis:

Table 1: Key Comparisons with Structural Analogs

Key Observations :

Substituent Position and Physical Properties :

- The position of the formyl group significantly impacts melting points. Methyl 4-formylbenzoate (para-substituted) exhibits a higher melting point (60–63°C) than its meta-substituted analog (48–55°C) due to enhanced symmetry and packing efficiency . The allyloxy group in Methyl 3-(allyloxy)-4-formylbenzoate likely reduces crystallinity compared to simpler esters, though exact data are unavailable.

Reactivity :

- Formyl Group : All formyl-containing compounds (e.g., Methyl 4-formylbenzoate, 4-(benzyloxy)-3-phenethoxybenzaldehyde) are prone to nucleophilic attacks, enabling applications in Schiff base formation or crosslinking reactions .

- Allyloxy vs. Alkoxy Groups : The allyloxy group introduces unsaturation, enabling unique reactivity (e.g., Claisen rearrangement) absent in methoxy or benzyloxy analogs. For example, Methyl 3-allyl-4-hydroxybenzoate may undergo oxidation or allylic rearrangements, whereas Methyl 3-(allyloxy)-4-formylbenzoate could participate in conjugate additions.

Synthetic Strategies :

- Methyl 3-(allyloxy)-4-formylbenzoate may be synthesized via sequential substitutions akin to triazine derivatives (e.g., using DIPEA as a base and chromatographic purification) . In contrast, Methyl 4-formylbenzoate is commercially available with high purity (>98%) , reflecting its simpler synthesis.

Functional Group Interplay: The combination of allyloxy and formyl groups in Methyl 3-(allyloxy)-4-formylbenzoate creates a bifunctional platform for tandem reactions. For instance, the formyl group could undergo condensation while the allyloxy moiety participates in cycloadditions, a feature absent in mono-functional analogs like Methyl 3-formylbenzoate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.